Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is a brominated nitrobenzoate compound which is widely used in synthetic organic chemistry. It is a colorless crystalline solid and is soluble in many organic solvents. This compound has a wide range of applications in organic synthesis, drug research and development, and as a reagent for various biological and biochemical experiments.
Scientific Research Applications
Genotoxic Impurities Detection in Pharmaceuticals
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate, among other related compounds, has been identified as a genotoxic impurity in lenalidomide, a therapeutic drug. A study developed and validated an HPLC method for the simultaneous detection and quantification of this compound and other related impurities, emphasizing the importance of monitoring genotoxic impurities in pharmaceuticals to ensure drug safety and compliance with regulatory standards (Gaddam et al., 2020).
Synthesis of Chlorantraniliprole
In the field of agricultural chemistry, the compound has been indirectly referenced in the synthesis of chlorantraniliprole, a pesticide. The study outlined a series of chemical reactions starting from 3-methyl-2-nitrobenzoic acid leading to chlorantraniliprole, showcasing the complex pathways involved in synthesizing agricultural chemicals (Yi-fen et al., 2010).
Bromination and Nitration in Chemical Synthesis
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate is structurally related to compounds studied for bromination and nitration reactions, essential processes in organic synthesis. Research in this area has contributed to understanding the reactivity and substitution patterns in various organic compounds, providing insights into more complex synthetic pathways (Cooper et al., 1970).
Role in Synthesizing Anticancer Drugs
The compound is also referenced in the context of synthesizing anticancer drugs, like lenalidomide. A study discussed a green and scalable process for synthesizing lenalidomide, highlighting the importance of finding efficient and environmentally friendly methods to produce therapeutic compounds (Ponomaryov et al., 2015).
properties
IUPAC Name |
methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)8-5(4-10)6(11)2-3-7(8)12(14)15/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHMGGBWHFYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-chloro-6-nitrobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.